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molecular formula C9H14ClN3O2 B3009587 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 623906-17-2

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No. B3009587
M. Wt: 231.68
InChI Key: QXVVXFZKXXPMCZ-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

0.46 M HCl-EtOH (169 mL) and 10% Pd—C (50% wet) (1.37 g) were added to the EtOH (546 mL) solution of imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester (13.7 g). The mixture was hydrogenated under H2 at 40 psi at room temperature for 15 h. The reaction mixture was filtered and Pd—C was washed with EtOH. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with CHCl3-MeOH (9/1˜2/1). The titled compound was obtained as brown crystals Yield: 10.4 g, 63%.
Name
HCl EtOH
Quantity
169 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Name
Quantity
546 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].CCO.[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12]2[CH:17]=[N:16][CH:15]=[CH:14][N:13]2[CH:18]=1)=[O:9])[CH3:6]>[Pd].CCO>[ClH:1].[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12]2[CH2:17][NH:16][CH2:15][CH2:14][N:13]2[CH:18]=1)=[O:9])[CH3:6] |f:0.1,5.6|

Inputs

Step One
Name
HCl EtOH
Quantity
169 mL
Type
reactant
Smiles
Cl.CCO
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=CN=C2)C1
Name
Quantity
1.37 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
546 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
Pd—C was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with CHCl3-MeOH (9/1˜2/1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.C(C)OC(=O)C=1N=C2N(CCNC2)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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